3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine
Overview
Description
3-(2-Methyl-piperidin-1-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Beta(3) Agonists
Research has focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, targeting the human beta(3)-adrenergic receptor (AR). These compounds, through strategic modifications, exhibit potent agonistic activity with significant selectivity over beta(1)- and beta(2)-ARs. For instance, sulfonamide 48 emerged as a potent full beta(3) agonist with remarkable selectivity, suggesting potential therapeutic applications in treating metabolic disorders (Hu et al., 2001).
Dopamine D2 Receptor Affinity
A study synthesizing novel substituted piperidines and (2-methoxyphenyl)piperazines unveiled compounds with high affinity for the dopamine D2 receptor. Among these, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine showed the highest affinity, pointing to potential applications in neurological research and therapy (Penjisevic et al., 2016).
Muscarinic M(3) Receptor Antagonists
Investigations into (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides led to the development of potent, long-acting, orally active muscarinic M(3) receptor antagonists. These compounds, designed for treating various disorders, including urinary tract, irritable bowel syndrome, and respiratory disorders, show high selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).
Antineoplastic Activity
The antineoplastic activity of Flumatinib, a novel tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This research identified the main metabolic pathways of Flumatinib, revealing insights into its pharmacokinetics and potential therapeutic effects (Gong et al., 2010).
Serotonin 4 Receptor Agonists
A study on benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists highlighted their effectiveness in gastrointestinal motility. These compounds, especially Y-34959 and its derivatives, demonstrated favorable pharmacological profiles and improved oral bioavailability, suggesting their utility in gastrointestinal therapeutic research (Sonda et al., 2003).
Properties
IUPAC Name |
3-[(2-methylpiperidin-1-yl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBWZYYMIBPJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629775 | |
Record name | 3-[(2-Methylpiperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937669-68-6 | |
Record name | 3-[(2-Methylpiperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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